N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide
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Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide is a compound that appears to be related to various sulfonamide derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds and their synthesis, molecular structures, and potential as biological agents.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves several steps, starting with the reaction of amines with sulfonyl chlorides. For instance, the synthesis of N-substituted sulfonamides bearing a benzodioxane moiety was achieved by reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride, followed by further reactions with alkyl or aralkyl halides . Similarly, the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides was performed using a gold(I)-catalyzed cascade reaction, which involved a 1,2-alkynyl migration onto a gold carbenoid .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the context of the provided papers, the molecular structures were confirmed using spectral data such as IR, 1H NMR, EI-MS, and HR-MS . Additionally, the crystal structures of certain fluorinated benzenesulfonamides were determined in complex with carbonic anhydrase isozymes, providing insights into the binding interactions and the influence of fluorination on binding potency .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, particularly as inhibitors of enzymes. The papers describe fluorinated benzenesulfonamides as potent inhibitors of carbonic anhydrase isozymes, with binding potencies determined by assays such as the thermal shift assay, isothermal titration calorimetry, and stop-flow CO2 hydration assay . The fluorination of the benzenesulfonamide ring enhances binding potency compared to non-fluorinated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms, as seen in the tetrafluorobenzenesulfonamides, significantly affects the binding affinity to carbonic anhydrase isozymes, with some compounds exhibiting subnanomolar dissociation constants . The antibacterial activity of the synthesized N-substituted sulfonamides was tested against various Gram-negative and Gram-positive strains, with many compounds showing potent therapeutic potential .
properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S/c1-11(9-12-5-6-16-13(10-12)7-8-23-16)20-24(21,22)17-14(18)3-2-4-15(17)19/h2-6,10-11,20H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZGDAOWMARKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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